N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC14777867
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O2 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-(2-indol-1-ylethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O2/c27-21(23-13-15-25-14-12-18-8-4-5-9-20(18)25)16-26-22(28)11-10-19(24-26)17-6-2-1-3-7-17/h1-12,14H,13,15-16H2,(H,23,27) |
| Standard InChI Key | WLBIPAYBUGUILS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Introduction
N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound featuring a unique structure that combines an indole moiety with a pyridazine derivative. This compound is characterized by its molecular formula C22H20N4O2 and a molecular weight of 372.4 g/mol . The presence of an acetamide functional group contributes to its potential biological activity, making it an interesting candidate for pharmacological studies.
Synthesis Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be achieved through various synthetic pathways. These methods typically involve the reaction of appropriate starting materials, such as indole derivatives and pyridazine precursors, under conditions that facilitate the formation of the desired compound. The flexibility in synthesis allows for the creation of diverse derivatives by modifying the starting materials.
Biological Activity and Potential Applications
Preliminary studies indicate that N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits significant biological activity. Compounds with similar structures have shown various pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The unique combination of indole and pyridazine structures in this compound may enhance its biological activity compared to simpler analogs.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-yl)-2-methylpyridine | Indole ring with methyl substitution | Anticancer |
| 4-Amino-N-(4-pyridinyl)-benzamide | Pyridine ring with amine substitution | Antimicrobial |
| 3-Pyridazinone derivatives | Pyridazine core with various substitutions | Neuroprotective |
Research Findings and Future Directions
While specific mechanisms of action and therapeutic potential for N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide are still under investigation, its unique structure suggests potential for diverse pharmacological effects. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics, which could involve interaction studies and in-depth biological assays.
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